2,2,4,4,6,6-Hexakis(allyloxy)-1,3,5,2lambda5,4lambda5,6lambda5-triazatriphosphinine
Overview
Description
2,2,4,4,6,6-Hexakis(allyloxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine is a complex organophosphorus compound with diverse potential applications in both industry and scientific research. Featuring multiple allyloxy groups and phosphorus atoms, its unique structure facilitates versatile interactions and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Preparation of 2,2,4,4,6,6-Hexakis(allyloxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine involves a meticulous multi-step synthesis. One common route begins with the preparation of the precursor 1,3,5-triazatriphosphinine, followed by substitution reactions with allyloxy groups. Reaction conditions often require an inert atmosphere, such as nitrogen or argon, and specific catalysts to ensure high yield and purity.
Industrial Production Methods:
In an industrial setting, the production of 2,2,4,4,6,6-Hexakis(allyloxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine would typically utilize large-scale reactors designed for complex organic syntheses. The use of advanced catalysis and continuous flow systems can optimize the efficiency and scalability of the process, ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions:
2,2,4,4,6,6-Hexakis(allyloxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine undergoes various reactions, including:
Oxidation: : Reacts with oxidizing agents to form corresponding oxides.
Reduction: : Reducing agents can target the phosphorus centers, potentially yielding phosphines.
Substitution: : Allyloxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide, ozone, or potassium permanganate in solvents such as acetone or dichloromethane.
Reduction: : Sodium borohydride, lithium aluminum hydride in solvents like tetrahydrofuran or ether.
Substitution: : Alkyl halides, aryl halides in the presence of base catalysts like sodium hydride or potassium carbonate.
Major Products:
Oxidation typically yields phosphine oxides, reduction results in phosphine derivatives, and substitution yields a variety of substituted triazatriphosphinines.
Scientific Research Applications
Chemistry:
2,2,4,4,6,6-Hexakis(allyloxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine is utilized as a precursor for synthesizing complex organophosphorus compounds. It serves as a versatile ligand in coordination chemistry, forming stable complexes with various metals.
Biology:
Research explores its potential as a molecular scaffold for drug design, owing to its capability to interact with multiple biological targets.
Medicine:
The compound is investigated for its anticancer and antiviral properties, leveraging its unique structural features to interfere with disease pathways.
Industry:
In industrial applications, it is used as a flame retardant additive in polymer production, enhancing the fire resistance of materials.
Mechanism of Action
Comparison:
Compared to other organophosphorus compounds, 2,2,4,4,6,6-Hexakis(allyloxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine stands out due to its high degree of functionalization and versatility. Similar compounds, such as triphosphazenes or phosphine oxides, lack the same level of structural complexity and range of applications.
Comparison with Similar Compounds
Triphosphazenes: : Known for their thermal stability but limited in biological applications.
Phosphine oxides: : Commonly used in organic synthesis but do not exhibit the same versatility in material science applications.
Properties
IUPAC Name |
2,2,4,4,6,6-hexakis(prop-2-enoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N3O6P3/c1-7-13-22-28(23-14-8-2)19-29(24-15-9-3,25-16-10-4)21-30(20-28,26-17-11-5)27-18-12-6/h7-12H,1-6,13-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHYBIZPXPPXFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOP1(=NP(=NP(=N1)(OCC=C)OCC=C)(OCC=C)OCC=C)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N3O6P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40993346 | |
Record name | 2,2,4,4,6,6-Hexakis(prop-2-enoxy)cyclotriphosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40993346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7251-15-2 | |
Record name | NSC30707 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007251152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC30707 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30707 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,4,4,6,6-Hexakis(prop-2-enoxy)cyclotriphosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40993346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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